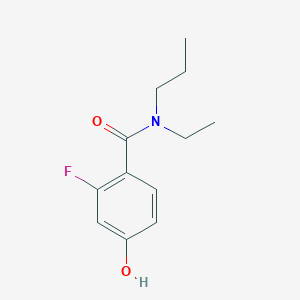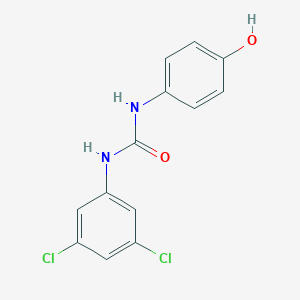![molecular formula C8H9FN2O5S B6632613 (2S)-3-[(5-fluoropyridin-3-yl)sulfonylamino]-2-hydroxypropanoic acid](/img/structure/B6632613.png)
(2S)-3-[(5-fluoropyridin-3-yl)sulfonylamino]-2-hydroxypropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-3-[(5-fluoropyridin-3-yl)sulfonylamino]-2-hydroxypropanoic acid is a chemical compound that is commonly known as FPA-124. It is a small molecule that has been extensively studied for its potential therapeutic applications in various diseases.
Mechanism of Action
FPA-124 inhibits the activity of PDE4 by binding to its catalytic site. PDE4 is an enzyme that breaks down cyclic adenosine monophosphate (cAMP), which is an important signaling molecule in the immune response and inflammation. By inhibiting PDE4, FPA-124 increases the levels of cAMP, which in turn leads to the suppression of the immune response and inflammation.
Biochemical and Physiological Effects:
FPA-124 has been shown to have several biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. It has also been shown to inhibit the activation of immune cells such as macrophages and T cells. In addition, FPA-124 has been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Advantages and Limitations for Lab Experiments
One of the main advantages of FPA-124 is its specificity for PDE4. Unlike other PDE4 inhibitors, FPA-124 does not inhibit other PDE isoforms, which reduces the risk of side effects. However, FPA-124 has a relatively short half-life, which limits its efficacy in vivo. In addition, FPA-124 has poor solubility in aqueous solutions, which makes it difficult to administer in vivo.
Future Directions
There are several future directions for the research on FPA-124. One direction is to develop more potent and selective PDE4 inhibitors based on the structure of FPA-124. Another direction is to investigate the potential therapeutic applications of FPA-124 in other diseases such as neurodegenerative disorders and cardiovascular diseases. Finally, the development of novel drug delivery systems for FPA-124 could improve its efficacy and bioavailability in vivo.
Conclusion:
FPA-124 is a small molecule that has been extensively studied for its potential therapeutic applications in various diseases. It inhibits the activity of PDE4, which plays a crucial role in the immune response and inflammation. FPA-124 has several biochemical and physiological effects and has been shown to have potential therapeutic applications in cancer, inflammation, and autoimmune disorders. However, its short half-life and poor solubility in aqueous solutions limit its efficacy in vivo. Future research on FPA-124 could lead to the development of more potent and selective PDE4 inhibitors and novel drug delivery systems.
Synthesis Methods
The synthesis of FPA-124 involves several steps. The first step is the preparation of 5-fluoropyridin-3-amine, which is then reacted with sulfonyl chloride to obtain 5-fluoropyridin-3-ylsulfonamide. This compound is then treated with (2S)-3-hydroxypropanoic acid to obtain FPA-124. The overall yield of the synthesis process is around 20%.
Scientific Research Applications
FPA-124 has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and autoimmune disorders. It has been shown to inhibit the activity of a protein called phosphodiesterase 4 (PDE4), which plays a crucial role in the immune response and inflammation. FPA-124 has also been shown to inhibit the growth of cancer cells and induce apoptosis (cell death) in various cancer cell lines.
properties
IUPAC Name |
(2S)-3-[(5-fluoropyridin-3-yl)sulfonylamino]-2-hydroxypropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FN2O5S/c9-5-1-6(3-10-2-5)17(15,16)11-4-7(12)8(13)14/h1-3,7,11-12H,4H2,(H,13,14)/t7-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBIWVTFOMUQODN-ZETCQYMHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1S(=O)(=O)NCC(C(=O)O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=NC=C1S(=O)(=O)NC[C@@H](C(=O)O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-3-[(5-fluoropyridin-3-yl)sulfonylamino]-2-hydroxypropanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(7-chloroquinolin-4-yl)amino]-N-ethyl-N-methylacetamide](/img/structure/B6632533.png)


![(2R)-N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]piperidine-2-carboxamide](/img/structure/B6632546.png)


![(2S)-3-[(4-chloro-2-methoxyphenyl)sulfonylamino]-2-hydroxypropanoic acid](/img/structure/B6632576.png)
![(2R)-4-amino-2-[(5-chloro-2-methylphenyl)sulfonylamino]-4-oxobutanoic acid](/img/structure/B6632586.png)
![Methyl 2-[(3-ethyl-1-methylpyrazol-4-yl)amino]propanoate](/img/structure/B6632591.png)
![(2R)-4-amino-2-[(3,4-dichlorophenyl)sulfonylamino]-4-oxobutanoic acid](/img/structure/B6632596.png)


![(2S)-2-hydroxy-3-[(2-methylpiperidin-1-yl)sulfonylamino]propanoic acid](/img/structure/B6632611.png)
![2-[(4-Cyano-2-methylphenyl)sulfonylamino]-3-methoxypropanoic acid](/img/structure/B6632629.png)